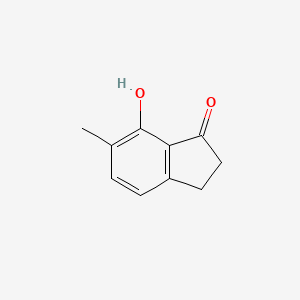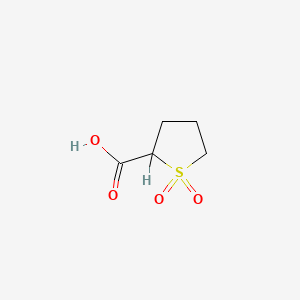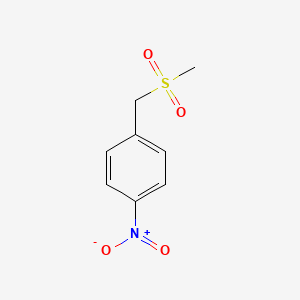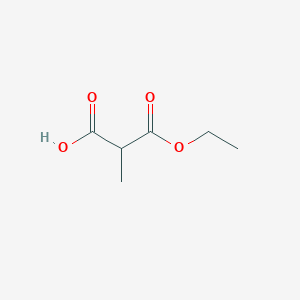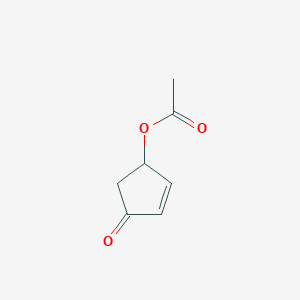
4-Oxocyclopent-2-en-1-yl acetate
Descripción general
Descripción
“4-Oxocyclopent-2-en-1-yl acetate” is a chemical compound with the molecular formula C7H8O3 and a molecular weight of 140.14 . It is also known by its CAS Number: 59995-48-1 . The compound appears as a white to yellow liquid .
Synthesis Analysis
The synthesis of “4-Oxocyclopent-2-en-1-yl acetate” involves several stages. One method involves the formation of a Michael adduct with thiophenol at the terminal double bond, Luche reduction of the keto group, alkaline hydrolysis of the ester function, and alkylation of the acid with propargyl bromide to obtain carboxy-protected cyclopentenol . The compound is then converted into ketosulfone by oxidation with the Dess–Martin reagent and then by treatment with 30% hydrogen peroxide .Physical And Chemical Properties Analysis
“4-Oxocyclopent-2-en-1-yl acetate” is a white to yellow liquid . It should be stored in a refrigerator . The compound is shipped at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Prostaglandins
4-Oxocyclopent-2-en-1-yl acetate: is a crucial intermediate in the synthesis of cross-conjugated cyclopentenone prostaglandins. These compounds are significant due to their pharmacological properties, including their roles in inflammation and smooth muscle function .
Development of Anti-inflammatory Agents
The compound’s derivatives have been studied for their cytotoxic properties, which are valuable in the development of new anti-inflammatory agents. This research is particularly relevant in the context of diseases where inflammation plays a key role .
Creation of Bioactive Molecules
This chemical serves as a building block for bioactive molecules that appear in natural products. Its versatility in chemical reactions makes it a valuable asset for creating complex structures found in various medications .
Total Synthesis of Natural Products
Researchers have employed 4-Oxocyclopent-2-en-1-yl acetate in the total synthesis of complex natural products like Hyppolachnin A, which has potential therapeutic applications .
Enantioselective Synthesis
The compound is used in enantioselective synthesis processes to produce specific enantiomers of target molecules. This is crucial for creating drugs with desired biological activities and fewer side effects .
Nucleoside Analogues Preparation
It acts as an intermediate in the preparation of nucleoside analogues, which are essential components of antiviral and anticancer drugs. The compound provides a shortcut in synthesizing these analogues with pyrimidine and purine heterobases .
Safety and Hazards
The safety information for “4-Oxocyclopent-2-en-1-yl acetate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P301, P301, P312, P330 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Relevant Papers Several papers were found related to “4-Oxocyclopent-2-en-1-yl acetate”. One paper describes the synthesis of propargyl (±)-(5-methylidene-4-oxopent-2-en-1-yl)acetate from a methoxycarbonyl precursor . Another paper discusses the use of a similar compound, methyl (S)- (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate, in the synthesis of exomethylidenecyclopentenone core of cyclopentenone prostaglandins . A third paper discusses the UV-Curable Biobased Polyacrylates Based on a Multifunctional Monomer Derived from Furfural .
Mecanismo De Acción
Target of Action
The primary target of 4-Oxocyclopent-2-en-1-yl acetate is the SH groups of core proteins . This compound is a subunit of cross-conjugated cyclopentenone prostaglandins, which are known for their pharmacological importance .
Mode of Action
The compound interacts with its targets through a process called Michael addition . It breaks the cell barrier and forms covalent bonds with the SH groups of core proteins . This interaction leads to the loss of basic biochemical functions by the proteins, which is the manifestation of bioactivity .
Biochemical Pathways
The affected biochemical pathway involves the cross-conjugated cyclopentenone prostaglandins (CyPG) . The fragment of cross-conjugated exomethylidenecyclopentenone in CyPG is responsible for the anticancer activity . The compound’s action on this pathway leads to downstream effects such as triggering inflammatory processes and apoptosis .
Result of Action
The result of the compound’s action is the loss of basic biochemical functions by the proteins . This effect is due to the formation of covalent bonds with the SH groups of core proteins . The compound exhibits cytotoxic properties, making it potentially useful in cancer treatment .
Propiedades
IUPAC Name |
(4-oxocyclopent-2-en-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCKAQVPQJWLJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321812 | |
| Record name | 4-Oxocyclopent-2-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxocyclopent-2-en-1-yl acetate | |
CAS RN |
768-48-9 | |
| Record name | NSC382124 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxocyclopent-2-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90321812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 4-Oxocyclopent-2-en-1-yl acetate in materials science?
A1: 4-Oxocyclopent-2-en-1-yl acetate (4CPA) shows promise as a building block for UV-curable biobased polymers. [] The molecule contains both a vinyl group and an internal double bond. While the vinyl group enables polymerization, the internal double bond facilitates UV-induced crosslinking through [2+2] photocyclodimerization. This dual functionality allows for the creation of functional biobased polymers with tunable properties.
Q2: How does the structure of 4-Oxocyclopent-2-en-1-yl acetate lend itself to the synthesis of nucleoside analogues?
A2: 4-Oxocyclopent-2-en-1-yl acetate serves as a valuable starting material for synthesizing nucleoside analogues due to its reactivity towards nucleophilic substitution. [, ] Pyrimidine and purine heterobases, like uracil, thymine, and adenine derivatives, can react with 4-Oxocyclopent-2-en-1-yl acetate, leading to the formation of 4-heterosubstituted cyclopentenone derivatives. These compounds share structural similarities with natural nucleosides, making them potentially interesting for antiviral drug development.
Q3: What is the significance of the antiviral activity observed for a 4-heterosubstituted cyclopentenone derivative?
A3: Research indicates that one 4-heterosubstituted cyclopentenone compound derived from 4-Oxocyclopent-2-en-1-yl acetate exhibits significant activity against the human papillomavirus (HPV). [, ] This finding highlights the potential of this compound class as antiviral agents and warrants further investigation into their mechanism of action and therapeutic potential.
Q4: Have there been any computational studies on 4-Oxocyclopent-2-en-1-yl acetate derivatives?
A4: Yes, first-principles quantum mechanical simulations have been employed to study the photodimerization mechanism of 4-Oxocyclopent-2-en-1-yl acetate. [] These simulations provided insights into the energetics and predicted chemical shifts, enabling the identification of both head-to-head and head-to-tail dimers formed during the photodimerization process. This computational data supported the experimental observations from NMR analysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)

![3-[(Thien-2-yl)methylene]-2-indolinone](/img/structure/B1595296.png)

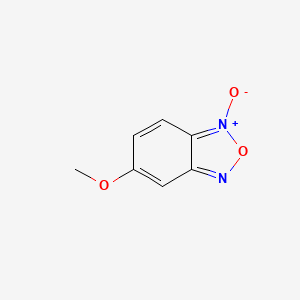

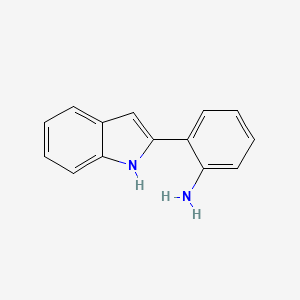
![5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1595305.png)

